[(Anthracen-2-yl)methylidene]propanedinitrile
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Overview
Description
[(Anthracen-2-yl)methylidene]propanedinitrile is a chemical compound that features an anthracene moiety linked to a propanedinitrile group
Preparation Methods
The synthesis of [(Anthracen-2-yl)methylidene]propanedinitrile typically involves the reaction of anthracene derivatives with malononitrile under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds . This method allows for the efficient synthesis of anthracene-based compounds with high yields and purity.
Chemical Reactions Analysis
[(Anthracen-2-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Scientific Research Applications
[(Anthracen-2-yl)methylidene]propanedinitrile has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its efficient blue-emitting properties.
Materials Science: It is employed in the design of new materials with unique photophysical properties, such as high thermal stability and blue emission with high quantum yield.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of [(Anthracen-2-yl)methylidene]propanedinitrile in its applications involves its ability to participate in π-conjugation and electron transfer processes. The anthracene moiety provides a stable aromatic system that can interact with other molecules through π-π stacking interactions, while the nitrile groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
[(Anthracen-2-yl)methylidene]propanedinitrile can be compared with other anthracene-based compounds, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their substituents and specific applications. This compound is unique due to its combination of anthracene and nitrile groups, which provide distinct electronic and structural characteristics .
Properties
CAS No. |
185693-28-1 |
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Molecular Formula |
C18H10N2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-(anthracen-2-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C18H10N2/c19-11-14(12-20)7-13-5-6-17-9-15-3-1-2-4-16(15)10-18(17)8-13/h1-10H |
InChI Key |
BSQIXIBCINAIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=C(C#N)C#N |
Origin of Product |
United States |
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